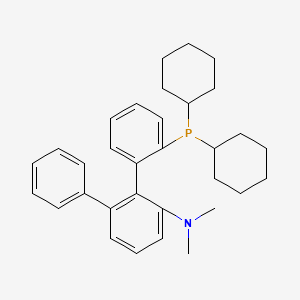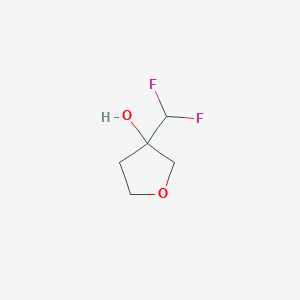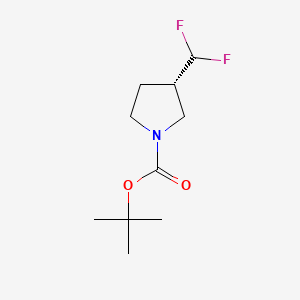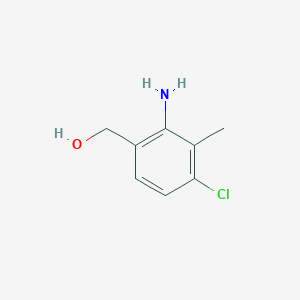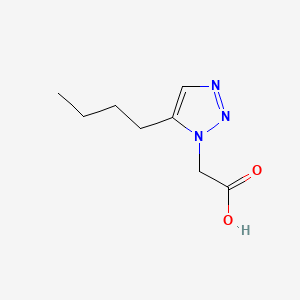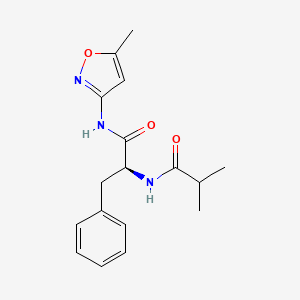
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide is a synthetic organic compound that features a chiral center, making it optically active. This compound is notable for its complex structure, which includes an isobutyramido group, a methylisoxazole ring, and a phenylpropanamide backbone. It is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors, such as 3-amino-5-methylisoxazole, with suitable reagents.
Introduction of the isobutyramido group: This step involves the acylation of the isoxazole derivative with isobutyryl chloride in the presence of a base like triethylamine.
Attachment of the phenylpropanamide moiety: This can be done through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug development.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of (S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .
類似化合物との比較
Similar Compounds
3-Amino-5-methylisoxazole: Shares the isoxazole ring but lacks the isobutyramido and phenylpropanamide groups.
Sulfamethoxazole: Contains a similar isoxazole ring but is structurally different in other aspects.
Uniqueness
(S)-2-Isobutyramido-N-(5-methylisoxazol-3-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral center also adds to its uniqueness, potentially leading to different biological activities compared to its racemic or enantiomeric counterparts.
特性
分子式 |
C17H21N3O3 |
|---|---|
分子量 |
315.37 g/mol |
IUPAC名 |
2-methyl-N-[(2S)-1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]propanamide |
InChI |
InChI=1S/C17H21N3O3/c1-11(2)16(21)18-14(10-13-7-5-4-6-8-13)17(22)19-15-9-12(3)23-20-15/h4-9,11,14H,10H2,1-3H3,(H,18,21)(H,19,20,22)/t14-/m0/s1 |
InChIキー |
KXSNMBPYLXBZNL-AWEZNQCLSA-N |
異性体SMILES |
CC1=CC(=NO1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C(C)C |
正規SMILES |
CC1=CC(=NO1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide](/img/structure/B14902820.png)
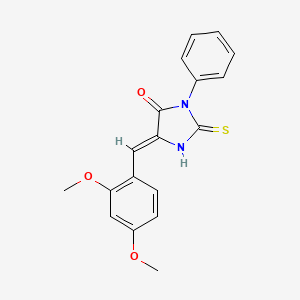

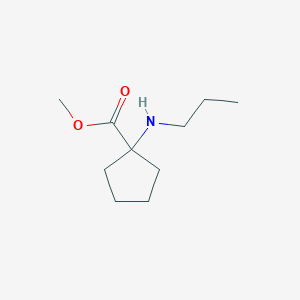

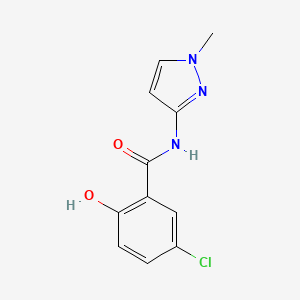
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)
